molecular formula C6H9BrO2 B6337195 3-bromocyclopentane-1-carboxylic Acid CAS No. 885953-19-5

3-bromocyclopentane-1-carboxylic Acid

Cat. No.: B6337195
CAS No.: 885953-19-5
M. Wt: 193.04 g/mol
InChI Key: LATBCFLVKUVJLV-UHFFFAOYSA-N
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Description

3-Bromocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2. It is a brominated derivative of cyclopentane carboxylic acid and is characterized by the presence of a bromine atom attached to the third carbon of the cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromocyclopentane-1-carboxylic acid typically involves the bromination of cyclopentane carboxylic acid. One common method is the reaction of cyclopentane carboxylic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The compound can be reduced to form cyclopentane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of cyclopentane derivatives with different functional groups.

    Oxidation: Formation of cyclopentane dicarboxylic acid or other oxidized products.

    Reduction: Formation of cyclopentane or cyclopentanol derivatives.

Scientific Research Applications

3-Bromocyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carboxylic acid: Lacks the bromine atom, leading to different reactivity and properties.

    3-Chlorocyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.

    3-Iodocyclopentane-1-carboxylic acid: Contains an iodine atom, which affects its reactivity and applications.

Uniqueness

3-Bromocyclopentane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it valuable in certain chemical reactions and applications where other halogenated derivatives may not be suitable.

Properties

IUPAC Name

3-bromocyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATBCFLVKUVJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297031
Record name 3-Bromocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-19-5
Record name 3-Bromocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885953-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-cyclopentanecarboxylic acid
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